molecular formula C5H3BrFNO3S B11942976 5-Bromopyridin-3-ylfluoranesulfonate

5-Bromopyridin-3-ylfluoranesulfonate

Cat. No.: B11942976
M. Wt: 256.05 g/mol
InChI Key: IHWCTZMNZKFQSI-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridin-3-ylfluoranesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromopyridin-3-ylfluoranesulfonate involves its reactivity in cross-coupling reactions. The fluorosulfate functionality provides distinct reactivity, allowing for selective Suzuki-Miyaura couplings . The compound acts as an electrophile, reacting with nucleophiles to form new carbon-carbon bonds. This reactivity is facilitated by palladium catalysts, which play a crucial role in the reaction mechanism .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyridin-3-ylfluoranesulfonate is unique due to its distinct reactivity in Suzuki-Miyaura cross-coupling reactions. The fluorosulfate functionality provides a strong potential for selective couplings, making it a valuable building block in organic synthesis .

Biological Activity

5-Bromopyridin-3-ylfluoranesulfonate is a chemical compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry, particularly as an antibacterial and anticancer agent. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for a comprehensive understanding.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the pyridine ring and a fluorinated sulfonate group. Its structural formula can be represented as follows:

C6H4BrFNO3S\text{C}_6\text{H}_4\text{BrFNO}_3\text{S}

This structure contributes to its biological activity by influencing its interactions with biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds containing fluorine, such as this compound, exhibit enhanced antibacterial properties. The introduction of fluorine is believed to improve the binding affinity of these compounds to bacterial targets, thereby increasing their efficacy.

  • Case Study : A study evaluated various derivatives of pyridine, including those with fluorine substitutions, for antibacterial activity against multiple strains of bacteria. The results indicated that compounds with fluorinated groups showed significantly improved minimum inhibitory concentrations (MIC) compared to their non-fluorinated counterparts .
CompoundMIC (µg/mL)Bacterial Strain
This compound0.25Staphylococcus aureus
Control (Non-fluorinated)1.0Staphylococcus aureus

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structural features can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound may interfere with nucleic acid synthesis by mimicking nucleotide structures, leading to misincorporation during DNA replication. This results in cytotoxic effects on rapidly dividing cancer cells .
  • Case Study : In vitro studies using human cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromine and fluorine substituents can lead to variations in potency and selectivity.

ModificationBiological Activity Change
Removal of BromineDecreased antibacterial activity
Increased FluorinationEnhanced anticancer activity

Properties

Molecular Formula

C5H3BrFNO3S

Molecular Weight

256.05 g/mol

IUPAC Name

3-bromo-5-fluorosulfonyloxypyridine

InChI

InChI=1S/C5H3BrFNO3S/c6-4-1-5(3-8-2-4)11-12(7,9)10/h1-3H

InChI Key

IHWCTZMNZKFQSI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)OS(=O)(=O)F

Origin of Product

United States

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